N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes furan, pyrazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl ethyl intermediate, which is then reacted with a pyrazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
- N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-12(13-4-2-6-20-13)14-5-3-7-21-14/h2-8,10,12,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMJTAPAFISCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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